3-(3-Methoxyphenyl)-1H-Pyrazole
CAS No.: 144026-74-4
Cat. No.: VC21094204
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144026-74-4 |
---|---|
Molecular Formula | C10H10N2O |
Molecular Weight | 174.2 g/mol |
IUPAC Name | 5-(3-methoxyphenyl)-1H-pyrazole |
Standard InChI | InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(7-9)10-5-6-11-12-10/h2-7H,1H3,(H,11,12) |
Standard InChI Key | JAZQIOZMPNVSII-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C2=CC=NN2 |
Canonical SMILES | COC1=CC=CC(=C1)C2=CC=NN2 |
Introduction
Chemical Structure and Properties
3-(3-Methoxyphenyl)-1H-Pyrazole is an organic compound characterized by a pyrazole ring substituted with a 3-methoxyphenyl group. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The compound features a methoxy group at the meta position of the phenyl ring, which influences its chemical reactivity and biological interactions.
Physical and Chemical Properties
Property | Value |
---|---|
CAS Number | 144026-74-4 |
Molecular Formula | C₁₀H₁₀N₂O |
Molecular Weight | 174.20 g/mol |
Melting Point | 90-91°C |
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents |
Storage Conditions | Ambient temperature |
The compound's structure contains a pyrazole ring, which is known for its aromaticity and ability to participate in hydrogen bonding through the NH group . The presence of the methoxy group at the meta position of the phenyl ring enhances its solubility in organic solvents and may influence its interactions with biological targets .
Synthesis Methods
The synthesis of 3-(3-Methoxyphenyl)-1H-Pyrazole can be achieved through several methods, with the most common approaches involving condensation reactions.
Condensation Reactions
One of the primary methods for synthesizing 3-(3-Methoxyphenyl)-1H-Pyrazole involves the reaction of substituted acetophenones or aryl aldehydes with hydrazones of aromatic compounds . This approach allows for the controlled formation of the pyrazole ring with specific substitution patterns.
A general synthesis procedure can be outlined as follows:
-
Reaction of a suitable 3-methoxyphenyl ketone or aldehyde with hydrazine
-
Cyclization of the resulting hydrazone to form the pyrazole ring
-
Purification through crystallization or column chromatography
General Procedure Example
A detailed synthesis procedure from the literature involves:
"To 1.5 mmol of the ketone (ketone hydrazone in case of reverse method A) in ethanol (10 mL) was added 1.8 mmol of the aldehyde hydrazone (aldehyde in case of reverse method A), followed by 75 μL HCl. The reaction mixture was refluxed for 1 h and then 6.0 mmol DMSO and 0.15 mmol iodine were added. The reaction mixture was refluxed for specified time and monitored by TLC."
The product is then isolated through extraction with ethyl acetate, followed by washing, drying, and purification through column chromatography or crystallization .
Applications
Pharmaceutical Intermediates
3-(3-Methoxyphenyl)-1H-Pyrazole is primarily used as a pharmaceutical intermediate in the synthesis of more complex bioactive compounds . Its structural features make it a valuable building block for creating compounds with potential therapeutic applications.
Research Tool
As a well-defined chemical entity, 3-(3-Methoxyphenyl)-1H-Pyrazole serves as a research tool for studying structure-activity relationships in medicinal chemistry. By modifying its structure or incorporating it into larger molecular scaffolds, researchers can investigate how structural changes affect biological activity .
Related Compounds and Comparative Analysis
Several compounds share structural similarities with 3-(3-Methoxyphenyl)-1H-Pyrazole, each with unique properties and potential applications.
Structural Analogs
Compound | CAS Number | Notable Features |
---|---|---|
3-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | 879996-71-1 | Contains carboxylic acid group, potential for further derivatization |
1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | 956505-11-6 | Additional benzyl group provides different electronic properties |
Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | 517870-26-7 | Ester group at C-5 position rather than C-4 |
3-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole | 22352557 | Contains electron-withdrawing trifluoromethyl group |
These structural variations lead to differences in physicochemical properties, biological activities, and potential applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume